(7-Chloro-1H-indol-2-yl)methanol
Overview
Description
(7-Chloro-1H-indol-2-yl)methanol is a chemical compound with the molecular formula C₉H₈ClNO and a molecular weight of 181.62 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound, and features a chloro substituent at the 7-position and a methanol group at the 2-position of the indole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 7-chloroindole with formaldehyde in the presence of a base to yield (7-Chloro-1H-indol-2-yl)methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(7-Chloro-1H-indol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to form the corresponding indole derivative.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 7-Chloro-1H-indole-2-carboxylic acid.
Reduction: 7-Chloro-1H-indole.
Substitution: Various 7-substituted indole derivatives.
Scientific Research Applications
(7-Chloro-1H-indol-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It serves as a probe in studying biological processes involving indole derivatives.
Medicine: It is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (7-Chloro-1H-indol-2-yl)methanol involves its interaction with various molecular targets. The indole ring can mimic the structure of peptides and bind to proteins, affecting their function. The chloro and methanol groups can further modulate its activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylic acid: Lacks the chloro substituent and methanol group.
7-Chloroindole: Lacks the methanol group.
2-Methylindole: Lacks the chloro substituent and has a methyl group instead of methanol.
Uniqueness
(7-Chloro-1H-indol-2-yl)methanol is unique due to the presence of both the chloro substituent and the methanol group, which confer distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
(7-chloro-1H-indol-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-4,11-12H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJGCNIGYJUFMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660416 | |
Record name | (7-Chloro-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53590-62-8 | |
Record name | (7-Chloro-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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